Biotin-PEG8-Me-Tet: A Technical Guide to a Bioorthogonal Labeling Reagent
Biotin-PEG8-Me-Tet: A Technical Guide to a Bioorthogonal Labeling Reagent
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG8-Me-Tet, or Biotin-PEG8-Methyl-Tetrazine, is a sophisticated chemical probe that serves as a cornerstone in the field of bioorthogonal chemistry. It is a trifunctional molecule comprising a biotin moiety for affinity purification and detection, an eight-unit polyethylene glycol (PEG8) spacer, and a methyl-tetrazine reactive group. This strategic design enables the highly selective and efficient labeling of biomolecules in complex biological systems.
The core utility of Biotin-PEG8-Me-Tet lies in its participation in the inverse electron demand Diels-Alder (iEDDA) reaction. The methyl-tetrazine group reacts with exceptional speed and specificity with a trans-cyclooctene (TCO) tag, which can be genetically or chemically incorporated into a target biomolecule.[1][2] This "click chemistry" reaction proceeds rapidly under physiological conditions without the need for cytotoxic catalysts, making it an ideal tool for studying biomolecules in their native environments.[3]
The integrated PEG8 linker enhances the aqueous solubility of the molecule and provides a flexible spacer that minimizes steric hindrance, ensuring that the biotin group is readily accessible for binding to avidin or streptavidin.[4] These properties have led to the widespread adoption of biotin-PEG-tetrazine conjugates in a variety of applications, including proteomics, drug discovery, and cellular imaging.[5]
Core Technical Specifications
A summary of the key physicochemical properties of Biotin-PEG8-Me-Tet is provided below.
| Property | Value | Source |
| Molecular Formula | C39H62N8O11S | PubChem |
| Molecular Weight | 851.02 g/mol | ChemBK |
| CAS Number | 2143958-82-9 | ChemicalBook |
| IUPAC Name | 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide | PubChem |
| SMILES | CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNCCCC(=O)N[C@H]3[C@H]4--INVALID-LINK--NC(=O)N4 | PubChem |
| iEDDA Second-Order Rate Constant (with TCO) | > 800 M⁻¹s⁻¹ | Vector Labs |
Chemical Structure
The chemical structure of Biotin-PEG8-Me-Tet is depicted below, illustrating the three key functional components: the biotin headgroup, the PEG8 linker, and the methyl-tetrazine reactive moiety.
Caption: Functional components of the Biotin-PEG8-Me-Tet molecule.
Experimental Protocols
The following protocols provide detailed methodologies for the application of Biotin-PEG-Tetrazine reagents in common experimental workflows. While these protocols are generally applicable, empirical optimization of parameters such as reagent concentrations and incubation times is recommended for specific experimental systems.
Protocol 1: Labeling of TCO-Modified Proteins in Solution
This protocol outlines the steps for biotinylating a purified protein that has been functionalized with a TCO group.
Materials:
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TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
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Biotin-PEG8-Me-Tet
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Anhydrous DMSO or DMF
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Desalting column or dialysis cassette for purification
Procedure:
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Protein Preparation: Ensure the TCO-functionalized protein is solubilized in the reaction buffer at a concentration of 1-5 mg/mL.
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Reagent Preparation: Allow the vial of Biotin-PEG8-Me-Tet to equilibrate to room temperature before opening. Prepare a 10 mM stock solution in anhydrous DMSO or DMF.
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Labeling Reaction: Add 1.5 to 5 molar equivalents of the Biotin-PEG8-Me-Tet stock solution to the TCO-modified protein solution.
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Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing. The reaction can be performed at 4°C for sensitive proteins, though a longer incubation time may be necessary.
-
Purification: Remove unreacted Biotin-PEG8-Me-Tet using a desalting column or by dialysis against the appropriate buffer.
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Storage: Store the biotinylated protein under conditions optimal for the unmodified protein.
Protocol 2: In Situ Labeling of Cell Surface Glycans
This protocol describes the labeling of cell surface glycans on live cells that have been metabolically engineered to incorporate a TCO-modified sugar.
Materials:
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Cells cultured with a TCO-modified sugar (e.g., Ac₄ManN-TCO)
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Phosphate-Buffered Saline (PBS), pH 7.4
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Biotin-PEG8-Me-Tet stock solution (10 mM in DMSO)
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Cell culture medium
Procedure:
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Metabolic Labeling: Culture cells in the presence of a TCO-modified sugar (e.g., 25-50 µM) for 24-48 hours to allow for incorporation into cell surface glycans.
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Cell Preparation: Gently wash the cells three times with ice-cold PBS to remove any unincorporated TCO-sugar.
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Biotinylation: Prepare a fresh solution of Biotin-PEG8-Me-Tet in cell culture medium or PBS at a final concentration of 10-100 µM. Incubate the cells with this solution for 30-60 minutes at 37°C.
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Washing: Wash the cells three times with ice-cold PBS to remove unreacted Biotin-PEG8-Me-Tet.
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Downstream Analysis: The biotin-labeled cells are now ready for downstream applications such as flow cytometry (using a fluorescently-labeled streptavidin conjugate) or affinity purification of labeled glycoproteins after cell lysis.
Experimental Workflow and Signaling Pathway Visualization
The following diagram illustrates a typical experimental workflow for the bioorthogonal labeling and subsequent affinity purification of a target protein using Biotin-PEG8-Me-Tet.
Caption: Workflow for bioorthogonal labeling and affinity purification.
Applications in Research and Drug Development
The unique properties of Biotin-PEG8-Me-Tet make it a versatile tool with broad applications in biomedical research and drug development.
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Proteomics: It enables the identification and quantification of newly synthesized proteins, the analysis of protein-protein interactions through proximity labeling techniques, and the characterization of post-translational modifications.
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Cellular Imaging: When used in conjunction with fluorescently-labeled streptavidin, Biotin-PEG8-Me-Tet allows for the visualization and tracking of biomolecules in living cells with high specificity.
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Drug Discovery: This reagent can be employed to identify the cellular targets of a drug candidate. By functionalizing a small molecule with a TCO group, researchers can use Biotin-PEG8-Me-Tet to pull down and identify its binding partners.
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PROTAC Development: Biotin-PEG-tetrazine linkers are utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins. The biotin handle facilitates the analysis of PROTAC binding and degradation efficiency.
Biotin-PEG8-Me-Tet is a powerful and versatile chemical tool that has significantly advanced the study of biomolecules in their native context. Its rapid and specific reactivity, coupled with the utility of the biotin-avidin interaction, provides researchers with a robust method for labeling, identifying, and quantifying proteins and other biomolecules. The detailed protocols and technical information provided in this guide are intended to facilitate the successful application of this reagent in a wide range of experimental settings, from fundamental biological research to the development of novel therapeutics.
